molecular formula C23H24N2O5 B2983687 Fmoc-Ala-Pro-OH CAS No. 186023-44-9

Fmoc-Ala-Pro-OH

Cat. No. B2983687
CAS RN: 186023-44-9
M. Wt: 408.454
InChI Key: HLFCRSYTJCARCY-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala-Pro-OH is a compound with an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .


Synthesis Analysis

Fmoc-Ala-Pro-OH is synthesized using standard Fmoc chemistry . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be removed under basic conditions, such as with piperidine .


Molecular Structure Analysis

The molecular structure of Fmoc-Ala-Pro-OH is represented by the chemical formula C23H24N2O5 . It consists of an Fmoc-protected amine and a terminal carboxylic acid .


Chemical Reactions Analysis

The Fmoc group in Fmoc-Ala-Pro-OH can be deprotected under basic conditions to obtain a free amine . This deprotection primarily occurs during the Fmoc-deprotection reaction and post-coupling aging of the unstable Fmoc-Pro-Pro-Ser-resin active pharmaceutical ingredient (API) intermediate .

Scientific Research Applications

  • Peptide Synthesis Fmoc-Ala-Pro-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Researchers use it to construct peptides with specific sequences, enabling the creation of custom-designed peptides for biological studies, drug development, and protein engineering.
  • Hydrogel Formation and Biomaterials

    • Fmoc-dipeptides, including Fmoc-Ala-Pro-OH, exhibit self-assembly properties. These molecules can form supramolecular nanostructures in aqueous media, leading to hydrogel formation. Hydrogels are valuable materials for tissue engineering, drug delivery, and wound healing .

    Triazolopeptides and Azapeptides

    • Researchers utilize Fmoc-Ala-Pro-OH as a building block in the preparation of triazolopeptides and azapeptides. These modified peptide structures offer unique properties and potential applications in drug discovery and bioactive molecule design .

    Bis-Cationic Porphyrin Peptides

    • Fmoc-Ala-Pro-OH plays a role in synthesizing bis-cationic porphyrin peptides using standard Fmoc solid-phase synthesis. These porphyrin-based compounds have applications in photodynamic therapy, imaging, and antimicrobial agents .

    Supramolecular Nanostructures

    • The position and number of methyl groups introduced onto the carbons of Fmoc-dipeptides (such as Fmoc-Ala-Pro-OH) significantly influence the morphology of supramolecular nanostructures. Understanding these structures can lead to novel materials with tailored properties .

    Cell Scaffold Materials

    • Hydrogels formed from Fmoc-dipeptides, including Fmoc-Ala-Pro-OH, can serve as scaffold materials for cell culture. These hydrogels provide a three-dimensional environment that supports cell growth, tissue regeneration, and drug testing .

Mechanism of Action

Target of Action

Fmoc-Ala-Pro-OH is a dipeptide derivative that primarily targets the amino group of the N-terminal amino acid in peptide chains . The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the stepwise elongation of peptide chains .

Mode of Action

The compound functions as a protecting group for the amino group of the N-terminal amino acid . The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-Ala-Pro-OH can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This mechanism of action involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .

Biochemical Pathways

Fmoc-Ala-Pro-OH interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid . This interaction enables the controlled and sequential addition of amino acids to the growing peptide chain . The compound thus plays a pivotal role in the biochemical pathway of peptide synthesis.

Result of Action

The primary molecular effect of Fmoc-Ala-Pro-OH’s action is the formation of stable amide bonds with the carboxyl group of the C-terminal amino acid . This interaction facilitates the controlled and sequential addition of amino acids to the growing peptide chain . On a cellular level, this contributes to the synthesis of peptides, which are integral components of proteins and play crucial roles in various biological functions.

Action Environment

The action, efficacy, and stability of Fmoc-Ala-Pro-OH are influenced by various environmental factors. For instance, the Fmoc group is base-labile and is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly impact the compound’s action.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Fmoc-Ala-Pro-OH . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFCRSYTJCARCY-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-Pro-OH

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